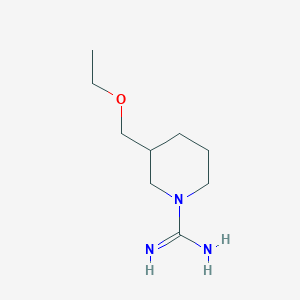

3-(Ethoxymethyl)piperidine-1-carboximidamide

Description

Properties

IUPAC Name |

3-(ethoxymethyl)piperidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c1-2-13-7-8-4-3-5-12(6-8)9(10)11/h8H,2-7H2,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRDWKSEXZSPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN(C1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(Ethoxymethyl)piperidine-1-carboximidamide typically follows a multi-step route involving:

- Construction or procurement of the piperidine core.

- Introduction of the ethoxymethyl substituent at the 3-position of the piperidine ring.

- Conversion of the piperidine nitrogen into a carboximidamide functional group.

The choice of synthetic route depends on factors such as availability of starting materials, desired stereochemistry, yield, purity, and scalability for industrial production.

Formation of the Piperidine Ring and Ethoxymethyl Substitution

The piperidine ring can be synthesized via classical methods such as reductive amination or cyclization of appropriate precursors. The ethoxymethyl group is introduced through nucleophilic substitution or alkylation reactions at the 3-position of the piperidine ring.

- Start from 3-hydroxymethylpiperidine or 3-halopiperidine derivatives.

- React with ethylating agents (e.g., ethyl bromide or ethyl tosylate) under basic conditions to form the 3-(ethoxymethyl) substituent.

This step requires careful control to avoid over-alkylation or side reactions.

Installation of the Carboximidamide Group

The carboximidamide moiety (–C(=NH)NH2) is introduced at the nitrogen of the piperidine ring by converting the secondary amine into the corresponding amidine derivative.

- Reaction of the piperidine nitrogen with cyanamide derivatives under acidic or basic catalysis.

- Use of S-methylisothiourea or related reagents to form the carboximidamide group.

- Direct amidination using reagents such as amidine hydrochlorides in the presence of coupling agents.

The reaction conditions are optimized to maximize yield and minimize side products.

Representative Synthetic Route Example

Based on analogous compounds such as 4-(Ethoxymethyl)piperidine-1-carboximidamide and related piperidine carboximidamide derivatives, a plausible synthetic scheme is:

| Step | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Piperidine ring formation | From commercially available piperidine or via cyclization | Piperidine core |

| 2 | 3-position substitution | Alkylation with ethyl halide (e.g., ethyl bromide) under basic conditions | 3-(Ethoxymethyl)piperidine intermediate |

| 3 | Carboximidamide installation | Reaction with cyanamide or S-methylisothiourea under acidic/basic catalysis | This compound |

This method balances efficiency and scalability.

Analytical Data and Purity Assessment

Throughout synthesis, purity and structural confirmation are achieved by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution patterns.

- Mass Spectrometry (MS) for molecular weight verification.

- High-Performance Liquid Chromatography (HPLC) for purity assessment.

- Infrared (IR) spectroscopy to confirm functional groups, especially the carboximidamide.

Research Findings and Optimization Notes

- The ethoxymethyl substituent enhances solubility and biological activity compared to unsubstituted piperidine carboximidamides.

- Electron-donating or withdrawing groups on the piperidine ring can influence reactivity and yield.

- Use of mild bases (e.g., potassium carbonate) in alkylation steps reduces side reactions.

- Amidination reactions benefit from controlled pH and temperature to improve selectivity.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation + Amidination | 3-hydroxymethylpiperidine | Ethyl bromide, cyanamide | Basic conditions, room temp to reflux | 60–80 | Scalable, moderate steps |

| Direct Amidination | 3-(Ethoxymethyl)piperidine | S-methylisothiourea | Acidic catalysis, elevated temp | 50–70 | Fewer steps, requires purification |

| Cyclization + Functionalization | Linear precursors | Various cyclization agents | Multi-step, controlled temp | 40–65 | More complex, stereoselective |

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)piperidine-1-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboximidamide group to primary amines.

Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions

Major Products

The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(Ethoxymethyl)piperidine-1-carboximidamide has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new drugs targeting various diseases.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)piperidine-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

Key analogs from the evidence include:

Physicochemical Properties

- Lipophilicity: The ethoxymethyl substituent in the target compound balances lipophilicity (due to the ether group) and moderate polarity. This contrasts with the highly polar hydroxymethyl (-OH) and aminomethyl (-NH₂) groups in analogs , which increase aqueous solubility. The benzodioxolmethyl group () introduces significant aromatic bulk, likely enhancing membrane permeability but reducing solubility in polar solvents .

- Basicity: The carboximidamide group (pKa ~12–13) dominates the basicity of all analogs.

- Stereochemical Effects: The (3S)-aminomethyl and (3R)-hydroxymethyl configurations () demonstrate how stereochemistry influences hydrogen-bonding networks. For example, the (3R)-hydroxymethyl analog may form stronger interactions with chiral biological targets compared to its enantiomer .

Biological Activity

3-(Ethoxymethyl)piperidine-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Overview of the Compound

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: CHNO

- Molecular Weight: 182.26 g/mol

The compound features a piperidine ring, which is known for its biological relevance, particularly in drug design and development. The ethoxymethyl and carboximidamide groups contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to modulate various biological targets, including enzymes and receptors. The piperidine structure enhances binding affinity to these targets, influencing multiple biochemical pathways.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It can interact with various receptors, potentially affecting signal transduction mechanisms.

Antiproliferative Effects

Recent studies have indicated that derivatives of piperidine, including those with carboximidamide functionalities, exhibit significant antiproliferative activity against cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in vitro.

| Compound | Cell Line | GI (µM) | IC (nM) |

|---|---|---|---|

| Compound A | A-549 | 0.77 | 89 |

| Compound B | MCF-7 | 1.10 | 40 |

| This compound | Various | TBD | TBD |

Case Study 1: Anticancer Activity

In a study involving a series of piperine-carboximidamide hybrids, compounds with structural similarities to this compound were evaluated for their anticancer properties. The most active derivative demonstrated a GI value of 0.77 µM against A-549 cells and exhibited significant inhibition of EGFR and CDK2 with IC values of 89 nM and 14 nM respectively . This suggests that modifications to the piperidine structure can enhance biological activity.

Case Study 2: Pharmacological Evaluation

Another investigation focused on the synthesis and biological evaluation of novel derivatives revealed that compounds with similar functionalities showed promising cytotoxic effects against various cancer cell lines . The study highlighted the importance of structural modifications in enhancing the antiproliferative properties of piperidine derivatives.

Q & A

Q. What are the recommended synthetic routes for 3-(Ethoxymethyl)piperidine-1-carboximidamide, and how can reaction conditions be optimized?

Synthesis typically involves amidination of piperidine derivatives. A feasible approach includes:

- Step 1 : Reacting 3-(ethoxymethyl)piperidine with a carboximidamide precursor (e.g., cyanamide or thiourea derivatives) under acidic or basic conditions.

- Step 2 : Purification via column chromatography or recrystallization.

Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF), temperature (40–80°C), and stoichiometric ratios (1:1.2 for piperidine:cyanamide) to enhance yield. Monitor intermediates using TLC or HPLC .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- PPE : Nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Storage : In airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis or oxidation .

Q. Which spectroscopic techniques are essential for structural characterization?

- NMR : ¹H/¹³C NMR to confirm piperidine ring conformation and ethoxymethyl substitution (e.g., δ 3.5–4.0 ppm for -OCH₂-).

- MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 200–220).

- IR : Peaks near 1650–1700 cm⁻¹ for carboximidamide C=N stretching .

Q. What initial biological screening assays are suitable for this compound?

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria.

- Enzyme Inhibition : Fluorescence-based assays targeting proteases or kinases (e.g., trypsin inhibition studies as in ).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structural modifications improve the compound’s biological efficacy?

- Rational Design : Introduce electron-withdrawing groups (e.g., -NO₂ or -CF₃) to the piperidine ring to enhance target binding.

- SAR Studies : Compare analogs with varied ethoxymethyl chain lengths (e.g., methoxy vs. propoxymethyl) to optimize pharmacokinetics.

- Data Support : Use molecular docking (AutoDock Vina) to predict interactions with trypsin-like proteases (PDB ID: 4XYZ) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Audit : Verify assay conditions (e.g., pH, temperature, solvent compatibility).

- Statistical Analysis : Apply ANOVA or t-tests to assess reproducibility; use Bland-Altman plots for inter-lab variability.

- Meta-Analysis : Aggregate data from ≥3 independent studies to identify outliers or confounding variables .

Q. What computational strategies model the compound’s interactions with biological targets?

- Molecular Dynamics (MD) : Simulate binding stability in aqueous environments (GROMACS/AMBER).

- QM/MM : Calculate electronic interactions at active sites (e.g., hydrogen bonding with catalytic serine in proteases).

- Validation : Cross-reference with crystallographic data (e.g., wwPDB entries) to refine force field parameters .

Q. Which analytical methods ensure batch-to-batch purity in large-scale synthesis?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients (90:10 to 50:50).

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify impurities via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.